REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2[S:6][CH:7]=[CH:8][C:2]1=2.C([Li])CCC.[CH3:14][Sn:15](Cl)([CH3:17])[CH3:16]>C1COCC1>[CH3:14][Sn:15]([CH3:17])([CH3:16])[C:5]1[S:1][C:2]2[CH:8]=[C:7]([Sn:15]([CH3:17])([CH3:16])[CH3:14])[S:6][C:3]=2[CH:4]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)SC=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20° C. over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension is cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT over 4 h
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for an additional 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of saturated sodium hydrogen carbonate (100 ml)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (50 ml) is added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer is washed with sodium carbonate (80 ml of a 2M aqueous solution) and brine (80 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting crude product is dry
|
Type
|
WASH
|
Details
|
eluted with acetonitrile
|
Type
|
CUSTOM
|
Details
|
The first fraction is collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallised from acetonitrile
|
Type
|
CUSTOM
|
Details
|
to afford the product as white flakes
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C[Sn](C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |